2-Imino-6-(4-methylphenyl)-2H-thiopyran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-6-(4-methylphenyl)-2H-thiopyran-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiopyran ring, which is a sulfur-containing six-membered ring, and an imino group, which is a nitrogen-containing functional group. The presence of these groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-Imino-6-(4-methylphenyl)-2H-thiopyran-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylphenyl isothiocyanate with suitable nucleophiles can lead to the formation of the thiopyran ring. The reaction conditions typically involve the use of solvents such as toluene or ethanol and catalysts like sodium acetate to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
2-Imino-6-(4-methylphenyl)-2H-thiopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
2-Imino-6-(4-methylphenyl)-2H-thiopyran-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Imino-6-(4-methylphenyl)-2H-thiopyran-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the thiopyran ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Imino-6-(4-methylphenyl)-2H-thiopyran-3-carboxamide can be compared with other similar compounds, such as:
2-Amino-6-(4-methylphenyl)-4-phenylnicotinonitrile: This compound also contains a 4-methylphenyl group but has a different heterocyclic core.
2-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
50990-73-3 |
---|---|
Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-imino-6-(4-methylphenyl)thiopyran-3-carboxamide |
InChI |
InChI=1S/C13H12N2OS/c1-8-2-4-9(5-3-8)11-7-6-10(12(14)16)13(15)17-11/h2-7,15H,1H3,(H2,14,16) |
InChI Key |
YLIVMBXRMWWLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C(=N)S2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.